molecular formula C7H6FN3O2 B12442414 4-Fluoro-3-nitrobenzenecarboximidamide

4-Fluoro-3-nitrobenzenecarboximidamide

Cat. No.: B12442414
M. Wt: 183.14 g/mol
InChI Key: NSGTYBKXNFWHSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluoro-3-nitrobenzenecarboximidamide is an organic compound that has garnered attention in scientific research due to its unique chemical properties and potential applications. This compound is characterized by the presence of a fluorine atom, a nitro group, and a carboximidamide group attached to a benzene ring. These functional groups contribute to its reactivity and versatility in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-3-nitrobenzenecarboximidamide typically involves the nitration of 4-fluoroaniline followed by the introduction of the carboximidamide group. One common method involves the following steps:

    Nitration: 4-Fluoroaniline is nitrated using a mixture of concentrated nitric acid and sulfuric acid to yield 4-fluoro-3-nitroaniline.

    Formation of Carboximidamide: The nitroaniline derivative is then treated with cyanamide under acidic conditions to form the carboximidamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient mixing, and temperature control to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-3-nitrobenzenecarboximidamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The fluorine atom can be substituted by nucleophiles such as phenoxide ions, leading to the formation of phenyl ethers.

    Hydrolysis: The carboximidamide group can undergo hydrolysis to form the corresponding carboxylic acid and ammonia.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Phenoxide ions, basic conditions.

    Hydrolysis: Acidic or basic conditions, water.

Major Products Formed

    Reduction: 4-Fluoro-3-aminobenzenecarboximidamide.

    Substitution: 4-Phenoxy-3-nitrobenzenecarboximidamide.

    Hydrolysis: 4-Fluoro-3-nitrobenzoic acid.

Scientific Research Applications

4-Fluoro-3-nitrobenzenecarboximidamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-Fluoro-3-nitrobenzenecarboximidamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The fluorine atom enhances the compound’s stability and bioavailability, while the carboximidamide group can form hydrogen bonds with target molecules, influencing their activity.

Comparison with Similar Compounds

4-Fluoro-3-nitrobenzenecarboximidamide can be compared with other similar compounds such as:

    4-Fluoronitrobenzene: Lacks the carboximidamide group, making it less versatile in certain reactions.

    3-Nitrobenzenecarboximidamide: Lacks the fluorine atom, resulting in different reactivity and stability.

    4-Fluoro-3-nitrophenyl azide: Contains an azide group instead of a carboximidamide group, leading to different applications in bioconjugation and surface modification.

The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity, stability, and versatility in various chemical and biological applications.

Properties

Molecular Formula

C7H6FN3O2

Molecular Weight

183.14 g/mol

IUPAC Name

4-fluoro-3-nitrobenzenecarboximidamide

InChI

InChI=1S/C7H6FN3O2/c8-5-2-1-4(7(9)10)3-6(5)11(12)13/h1-3H,(H3,9,10)

InChI Key

NSGTYBKXNFWHSA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(=N)N)[N+](=O)[O-])F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.